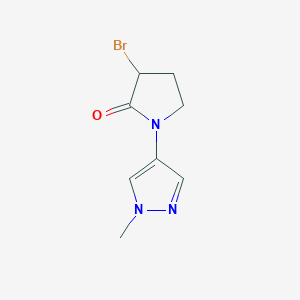
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
描述
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
- Molecular Formula : CHBrNO
- Molecular Weight : 244.09 g/mol
- CAS Number : 1315367-41-9
The presence of the bromine atom and the pyrazole ring enhances its potential as a pharmacologically active agent. The compound's synthesis typically involves reactions that can yield various derivatives, which may exhibit distinct biological activities.
Potential Biological Activities
While direct studies on 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one are scarce, insights can be drawn from related compounds and the general biological activities associated with pyrazole derivatives:
- Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain pyrazoles exhibit significant cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin . The structural features of this compound may similarly contribute to anticancer efficacy.
- Antimicrobial Properties : Compounds containing pyrazole rings are often studied for their antimicrobial activities. The brominated variants tend to show enhanced activity against various bacterial strains . Given the structure of this compound, it could potentially display similar antimicrobial effects.
- Inhibitory Activities : Research on other pyrazole derivatives indicates potential inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout . Exploring the enzyme inhibition capabilities of this compound could reveal valuable therapeutic applications.
Molecular Docking Studies
Molecular docking studies are critical for predicting how compounds like this compound interact with biological targets. These studies can elucidate binding affinities and interaction dynamics with proteins implicated in disease pathways, providing insights into its pharmacokinetic properties and therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-bromo-1-methylpyrazole | Structure | Lacks the pyrrolidinone ring; primarily studied for antimicrobial properties. |
| 4-bromo-N-(pyrazolyl)carboxamide | Structure | Contains a carboxamide group; shows varied biological activity compared to the pyrrolidinone structure. |
| 5-(bromomethyl)-pyrazole | Structure | Features a different substitution pattern; primarily used in synthetic applications rather than direct biological activity. |
科学研究应用
Medicinal Chemistry
3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research shows that the bromine substituent may enhance the compound's ability to penetrate cell membranes and interact with DNA, leading to apoptosis in cancer cells.
Biological Research
The compound has been utilized as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways.
Applications:
- Enzyme Inhibition : Studies have demonstrated that 3-bromo derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Small Molecule Scaffold
As a small molecule scaffold, this compound serves as a versatile building block for synthesizing more complex molecules.
Research Insights:
- Drug Discovery : Its scaffold can be modified to create libraries of compounds that may exhibit enhanced pharmacological properties. This has implications in high-throughput screening for new drug candidates.
Comparative Analysis of Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Application |
|---|---|---|
| 3-Bromo-1-methylpyrazole | Pyrazole derivative | Antimicrobial agents |
| 4-Bromo-1-methylpyrrolidine | Pyrrolidine derivative | Neuroprotective effects |
| 3-Bromopyrazole | Pyrazole derivative | Anti-inflammatory properties |
属性
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVINFSKEVPFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















